Enhanced V2 Receptor Selectivity of Desmopressin Acetate Compared to Arginine Vasopressin
Desmopressin acetate demonstrates a profound shift in receptor selectivity compared to the endogenous hormone arginine vasopressin (AVP). While AVP acts on V1a, V1b, and V2 receptors, contributing to its vasopressor and antidiuretic effects, desmopressin is a selective agonist with significantly enhanced antidiuretic activity relative to its vasopressor action [1]. Specifically, desmopressin's antidiuretic activity is enhanced by a factor of 10, while its vasopressor effect is reduced by a factor of 1500, resulting in a highly favorable therapeutic index for antidiuresis without the cardiovascular side effects associated with V1a receptor activation [2]. At the receptor level, desmopressin binds to the V1b and V2 receptors with EC50 values of 11.4 nM and 23.9 nM, respectively, and Ki values of 5.84 nM and 65.9 nM, confirming its primary engagement with the antidiuretic V2 pathway [3].
| Evidence Dimension | Antidiuretic vs. Vasopressor Activity |
|---|---|
| Target Compound Data | Antidiuretic activity enhanced 10-fold; Vasopressor effect reduced 1500-fold |
| Comparator Or Baseline | Arginine Vasopressin (AVP) (Baseline activity defined as 1) |
| Quantified Difference | 10x increase in antidiuresis; 1500x decrease in vasopressor effect |
| Conditions | Pharmacological profile comparison based on receptor activity |
Why This Matters
This selectivity profile justifies the selection of desmopressin acetate for applications requiring a pure antidiuretic effect (e.g., diabetes insipidus, nocturia) without the confounding vasoconstriction and hypertension risks associated with non-selective vasopressin analogs.
- [1] Glavaš M, et al. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Int J Mol Sci. 2022;23(6):3068. View Source
- [2] ATC Group: H01BA Vasopressin and analogues. RxReasoner. View Source
- [3] Vasopressin Receptor. Adooq Bioscience Product Information. View Source
